molecular formula C10H13NO2S B7950382 3-(3-Methylbenzenesulfonyl)azetidine

3-(3-Methylbenzenesulfonyl)azetidine

Cat. No.: B7950382
M. Wt: 211.28 g/mol
InChI Key: MRVYBOQAYRGUFJ-UHFFFAOYSA-N
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Description

3-(3-Methylbenzenesulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the 3-methylbenzenesulfonyl group in this compound further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzenesulfonyl)azetidine typically involves the reaction of azetidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylbenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzenesulfonyl)azetidine involves its interaction with various molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring’s strain also contributes to its reactivity, allowing it to participate in ring-opening reactions that can alter biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but lacking the sulfonyl group.

    3-(4-Methylbenzenesulfonyl)azetidine: Similar structure but with the methyl group in a different position, affecting its reactivity and properties.

    N-Sulfonylazetidine: A broader class of compounds with various sulfonyl substituents

Uniqueness

3-(3-Methylbenzenesulfonyl)azetidine is unique due to the specific positioning of the 3-methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This positioning enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Properties

IUPAC Name

3-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYBOQAYRGUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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